An In-depth Technical Guide to the Predicted ¹⁹F NMR Spectrum of 2,3-Difluoro-2-(nonafluorobutyl)oxirane
An In-depth Technical Guide to the Predicted ¹⁹F NMR Spectrum of 2,3-Difluoro-2-(nonafluorobutyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis and prediction of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of the novel fluorinated compound, 2,3-Difluoro-2-(nonafluorobutyl)oxirane. In the absence of empirical spectral data for this specific molecule, this document leverages fundamental principles of NMR spectroscopy, established chemical shift and coupling constant data for analogous structures, and theoretical considerations to construct a comprehensive and predictive spectral interpretation. This approach is designed to equip researchers with the foundational knowledge to anticipate, interpret, and validate the ¹⁹F NMR spectrum of this and similar highly fluorinated epoxide compounds.
Introduction: The Significance of ¹⁹F NMR in Fluorinated Drug Development and Materials Science
Fluorine-containing molecules are of immense interest in pharmaceuticals, agrochemicals, and advanced materials due to the unique physicochemical properties conferred by fluorine atoms.[1][2] The fluorine-19 (¹⁹F) nucleus is an ideal probe for NMR spectroscopy, boasting a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in exceptional sensitivity, approximately 83% that of ¹H.[3] The large chemical shift dispersion observed in ¹⁹F NMR, typically spanning over 800 ppm, provides exquisite resolution and minimizes signal overlap, a common challenge in ¹H NMR.[1][2]
For a molecule like 2,3-Difluoro-2-(nonafluorobutyl)oxirane, ¹⁹F NMR spectroscopy is the most powerful analytical tool for unambiguous structure elucidation and purity assessment. It provides critical information on the electronic environment of each distinct fluorine atom and their spatial relationships through spin-spin coupling.
Molecular Structure and Predicted ¹⁹F NMR Environments
The structure of 2,3-Difluoro-2-(nonafluorobutyl)oxirane presents several distinct fluorine environments, which are expected to give rise to a complex and informative ¹⁹F NMR spectrum. The molecule consists of two key structural motifs: a difluorinated oxirane ring and a perfluorinated butyl chain.
Figure 1: Molecular structure of 2,3-Difluoro-2-(nonafluorobutyl)oxirane.
Predicted ¹⁹F NMR Chemical Shifts (δ)
The prediction of ¹⁹F NMR chemical shifts is more complex than for ¹H NMR due to the significant influence of electronic excited states.[1] However, by analyzing the electronic effects of neighboring groups, we can estimate the chemical shift ranges for the different fluorine nuclei in 2,3-Difluoro-2-(nonafluorobutyl)oxirane. Chemical shifts are referenced to CFCl₃ at 0 ppm.
Nonafluorobutyl Group (-C₄F₉)
The perfluorobutyl chain will exhibit four distinct signals corresponding to the CF₃ group and the three CF₂ groups.
-
-CF₃ (Terminal): The terminal trifluoromethyl group is expected to resonate in the typical range for CF₃ groups in perfluoroalkanes. This is generally around -81 to -82.5 ppm . The electron-withdrawing nature of the rest of the perfluoroalkyl chain and the distant oxirane ring will have a minor deshielding effect.
-
-CF₂-CF₃: The difluoromethylene group adjacent to the terminal CF₃ will appear at a more downfield (less negative) chemical shift compared to internal CF₂ groups in a long perfluoroalkane chain. A predicted range is -121 to -124 ppm .
-
-CF₂-CF₂-CF₃: This internal difluoromethylene group will have a chemical shift in the range of -124 to -127 ppm .
-
-CF₂- (Adjacent to Oxirane): This difluoromethylene group is directly attached to the electron-withdrawing difluorinated oxirane ring. The strong inductive effect of the epoxide, particularly the oxygen atom and the geminal fluorine, will cause a significant downfield shift for these fluorine nuclei. A predicted range is -110 to -115 ppm .
Difluorooxirane Ring (-CF-CF(C₄F₉)-O-)
The fluorine atoms on the oxirane ring are in a highly strained and electronically unique environment. Their chemical shifts will be significantly influenced by the ring strain, the electronegativity of the oxygen atom, and the presence of the bulky, electron-withdrawing nonafluorobutyl group.
-
-CF- (Vicinal to the C₄F₉ group): This fluorine atom is on the carbon bearing a hydrogen atom (assuming the parent olefin was 1H-perfluoro-1-hexene). The presence of the vicinal nonafluorobutyl group and the geminal fluorine on the adjacent carbon will lead to a complex electronic environment. A broad predicted range is -150 to -170 ppm .
-
-CF(C₄F₉)- (Geminal to the C₄F₉ group): This fluorine atom is on the same carbon as the nonafluorobutyl group. The steric bulk and strong electron-withdrawing nature of the perfluoroalkyl substituent will significantly deshield this fluorine nucleus. A predicted range is -130 to -150 ppm .
Table 1: Predicted ¹⁹F NMR Chemical Shifts for 2,3-Difluoro-2-(nonafluorobutyl)oxirane
| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) |
| -CF - (Oxirane) | -150 to -170 |
| -CF (C₄F₉)- (Oxirane) | -130 to -150 |
| -CF₂ -C(O)F- | -110 to -115 |
| -CF₂ -CF₂-C(O)F- | -124 to -127 |
| -CF₂ -CF₃ | -121 to -124 |
| -CF₃ | -81 to -82.5 |
Predicted ¹⁹F-¹⁹F Spin-Spin Coupling Constants (J)
Spin-spin coupling provides through-bond connectivity information. In ¹⁹F NMR, coupling is often observed over multiple bonds (²J, ³J, ⁴J, and even ⁵J), and the magnitudes of these coupling constants can be large.[1]
Coupling within the Nonafluorobutyl Group
-
³JFF (vicinal): Coupling between adjacent CF₂ groups is typically in the range of 2-10 Hz .
-
⁴JFF (long-range): Coupling between the terminal CF₃ and the second CF₂ group is also expected, with a magnitude of 7-10 Hz .[4]
Coupling within the Difluorooxirane Ring
-
²JFF (geminal): If the oxirane were to have two fluorine atoms on the same carbon, a large geminal coupling constant of 250-300 Hz would be expected.[1] In this molecule, there are no geminal fluorines on the ring.
-
³JFF (vicinal): The coupling between the two fluorine atoms on the oxirane ring will be highly dependent on their dihedral angle (stereochemistry - cis or trans). Trans couplings are generally larger than cis couplings in cyclic systems. A range of 5-20 Hz can be anticipated.
Coupling between the Oxirane Ring and the Nonafluorobutyl Group
-
³JFF (vicinal): The fluorine atom on the oxirane carbon bearing the nonafluorobutyl group will couple with the two fluorine atoms of the adjacent CF₂ group. This vicinal coupling is expected to be in the range of 15-25 Hz .
-
⁴JFF (long-range): The fluorine atom on the other oxirane carbon will also exhibit a smaller four-bond coupling to the adjacent CF₂ group of the perfluoroalkyl chain, likely in the range of 1-5 Hz .
Table 2: Predicted ¹⁹F-¹⁹F Coupling Constants (J) for 2,3-Difluoro-2-(nonafluorobutyl)oxirane
| Coupled Nuclei | Coupling Type | Predicted JFF (Hz) |
| F(oxirane) - F(oxirane) | ³J (vicinal) | 5-20 |
| F(oxirane) - F(α-CF₂) | ³J (vicinal) | 15-25 |
| F(oxirane) - F(α-CF₂) | ⁴J (long-range) | 1-5 |
| α-CF₂ - β-CF₂ | ³J (vicinal) | 2-10 |
| β-CF₂ - γ-CF₂ | ³J (vicinal) | 2-10 |
| γ-CF₂ - CF₃ | ³J (vicinal) | 2-10 |
| α-CF₂ - γ-CF₂ | ⁴J (long-range) | < 5 |
| β-CF₂ - CF₃ | ⁴J (long-range) | 7-10 |
Predicted ¹⁹F NMR Spectrum: Multiplicity and Appearance
Based on the predicted chemical shifts and coupling constants, the ¹⁹F NMR spectrum is expected to show six distinct multiplets.
Figure 2: Predicted ¹⁹F NMR coupling network for 2,3-Difluoro-2-(nonafluorobutyl)oxirane.
-
-CF₃: Will appear as a triplet due to coupling with the adjacent CF₂ group.
-
-CF₂-CF₃: Will be a complex multiplet due to coupling with the terminal CF₃ and the adjacent internal CF₂ group.
-
-CF₂-CF₂-CF₃: Will also be a complex multiplet due to coupling with the two neighboring CF₂ groups.
-
-CF₂- (Adjacent to Oxirane): This signal will be a multiplet due to coupling with the adjacent CF₂ group and the two fluorine atoms on the oxirane ring.
-
Oxirane Fluorines: The two fluorine atoms on the oxirane ring will likely appear as complex multiplets (e.g., doublet of doublets of triplets) due to coupling with each other and with the adjacent CF₂ group of the nonafluorobutyl chain. The exact multiplicity will depend on the relative magnitudes of the coupling constants.
Experimental Protocol for ¹⁹F NMR Data Acquisition
To validate these predictions, the following experimental protocol is recommended for acquiring the ¹⁹F NMR spectrum of 2,3-Difluoro-2-(nonafluorobutyl)oxirane.
Sample Preparation
-
Dissolve the sample: Accurately weigh approximately 10-20 mg of 2,3-Difluoro-2-(nonafluorobutyl)oxirane and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or C₆D₆) in a 5 mm NMR tube.
-
Add a reference standard: Add a small amount of an internal reference standard. For ¹⁹F NMR, CFCl₃ (δ = 0 ppm) is the primary standard, but due to its environmental impact, secondary standards like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) are often used.[5] The choice of standard should be based on its chemical inertness towards the analyte and its resonance not overlapping with the signals of interest.
NMR Instrument Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer equipped with a broadband probe.
-
Nucleus: ¹⁹F
-
Frequency: Approximately 376 MHz
-
Pulse Program: A standard one-pulse sequence (e.g., zg) is usually sufficient.
-
Spectral Width: A wide spectral width of at least 250 ppm (approximately 94,000 Hz) should be used initially to ensure all signals are captured, given the wide chemical shift range of organofluorine compounds.[1][2]
-
Acquisition Time (AT): At least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, which can sometimes have long T₁ relaxation times.
-
Number of Scans (NS): Start with 16 or 32 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the resonance of the internal standard to its known literature value.
-
Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
-
Peak Picking and Coupling Constant Analysis: Identify the peak positions and measure the coupling constants from the multiplet structures.
Figure 3: Workflow for the experimental acquisition and processing of the ¹⁹F NMR spectrum.
Conclusion
This in-depth technical guide provides a robust framework for understanding and predicting the ¹⁹F NMR spectrum of 2,3-Difluoro-2-(nonafluorobutyl)oxirane. By dissecting the molecule into its constituent fluorinated moieties and applying established principles of chemical shifts and spin-spin coupling, we have constructed a detailed spectral forecast. The provided experimental protocol offers a clear pathway for the empirical validation of these predictions. This comprehensive approach, combining theoretical prediction with practical guidance, is invaluable for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry who are engaged in the design and characterization of novel fluorinated compounds.
References
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Biffinger, J. C., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Advances, 12(37), 24229-24237. [Link]
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Biffinger, J. C., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
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Shviadas, V. I., et al. (2025). A Quest for Effective ¹⁹F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 30(14), 2865. [Link]
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Ellis, D. A., et al. (2004). The Use of ¹⁹F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. The Journal of Physical Chemistry A, 108(45), 9947–9955. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. [Link]
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